molecular formula C12H19ClN2O2 B1522913 3-Amino-2-[(4-ethoxyphenyl)methyl]propanamide hydrochloride CAS No. 1258651-23-8

3-Amino-2-[(4-ethoxyphenyl)methyl]propanamide hydrochloride

Cat. No. B1522913
CAS RN: 1258651-23-8
M. Wt: 258.74 g/mol
InChI Key: UJVQJMUBEXSOQT-UHFFFAOYSA-N
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Description

“3-Amino-2-[(4-ethoxyphenyl)methyl]propanamide hydrochloride” is a chemical compound with the CAS Number 1211643-55-8 . It has a molecular weight of 273.76 and is typically stored at room temperature . The compound is usually in the form of a powder .


Molecular Structure Analysis

The IUPAC name for this compound is methyl 3-amino-2-(4-ethoxybenzyl)propanoate hydrochloride . The InChI code is 1S/C13H19NO3.ClH/c1-3-17-12-6-4-10(5-7-12)8-11(9-14)13(15)16-2;/h4-7,11H,3,8-9,14H2,1-2H3;1H .


Physical And Chemical Properties Analysis

The compound is typically stored at room temperature . It has a molecular weight of 273.76 and is usually in the form of a powder .

Scientific Research Applications

Synthesis and Biological Potentials

  • Chiral Isomers and Biological Activity : The study of chiral isomers of ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate highlights the impact of stereochemistry on biological activity. These isomers exhibit varying degrees of potency in biological systems, suggesting the potential for selective therapeutic applications (C. Temple & G. Rener, 1992).

  • Molecular Docking and Biological Activities : A study synthesizing new derivatives of quinazoline and quinazoline-4-one demonstrates the use of molecular docking to predict interactions with biological targets, highlighting the compound's antioxidant, antiulcer, and anti-inflammatory properties (R. Borik & Prof. Mohammed Abdalla Hussein, 2021).

  • Biocatalysis in Drug Metabolism : The application of biocatalysis using Actinoplanes missouriensis for the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator demonstrates the role of microbial systems in drug metabolism studies, facilitating the structural characterization of metabolites (M. Zmijewski et al., 2006).

Structural and Chemical Characterization

  • Characterization of Adducts : The investigation into the covalent adducts formed between acetaminophen and bovine serum albumin using analytical methodologies, such as mass spectrometry, provides insight into the structural characterization of drug-protein interactions, which is crucial for understanding drug efficacy and toxicity (K. Hoffmann et al., 1985).

  • Antimicrobial Activities : The synthesis and evaluation of 8-ethoxycoumarin derivatives for their antimicrobial activities demonstrate the potential of chemical derivatives in addressing resistance issues and finding new therapeutic agents (H. M. Mohamed et al., 2012).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(aminomethyl)-3-(4-ethoxyphenyl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2.ClH/c1-2-16-11-5-3-9(4-6-11)7-10(8-13)12(14)15;/h3-6,10H,2,7-8,13H2,1H3,(H2,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJVQJMUBEXSOQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(CN)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-[(4-ethoxyphenyl)methyl]propanamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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